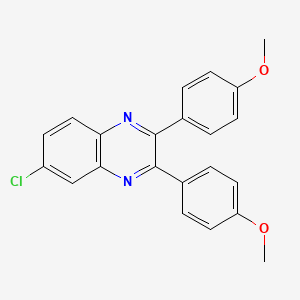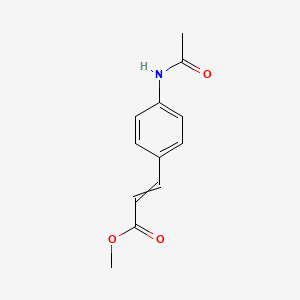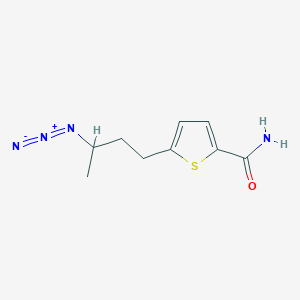
5-(3-Azidobutyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Azidobutyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The azido group in the compound introduces a high degree of reactivity, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated butyl group is reacted with sodium azide to form the azido group . The reaction conditions often require an inert atmosphere and moderate temperatures to ensure the stability of the azido group.
Industrial Production Methods
Industrial production of 5-(3-azidobutyl)thiophene-2-carboxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Azidobutyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in click chemistry reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Triazoles.
Applications De Recherche Scientifique
5-(3-Azidobutyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in bioconjugation techniques for labeling biomolecules.
Industry: Used in the development of advanced materials such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-(3-azidobutyl)thiophene-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can form covalent bonds with other molecules, making it useful in bioconjugation and click chemistry. The thiophene ring can interact with biological targets through π-π stacking interactions and hydrogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxamide: Lacks the azido group, making it less reactive.
5-(3-Bromobutyl)thiophene-2-carboxamide: Contains a bromine atom instead of an azido group, leading to different reactivity.
5-(3-Aminobutyl)thiophene-2-carboxamide: Contains an amine group instead of an azido group, making it more suitable for different types of reactions.
Uniqueness
The presence of the azido group in 5-(3-azidobutyl)thiophene-2-carboxamide makes it highly reactive and versatile for various chemical reactions, particularly in click chemistry. This reactivity sets it apart from other similar compounds and makes it valuable in scientific research and industrial applications .
Propriétés
Numéro CAS |
88962-03-2 |
|---|---|
Formule moléculaire |
C9H12N4OS |
Poids moléculaire |
224.29 g/mol |
Nom IUPAC |
5-(3-azidobutyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H12N4OS/c1-6(12-13-11)2-3-7-4-5-8(15-7)9(10)14/h4-6H,2-3H2,1H3,(H2,10,14) |
Clé InChI |
PTXRGYYEEQSCCS-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=C(S1)C(=O)N)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)
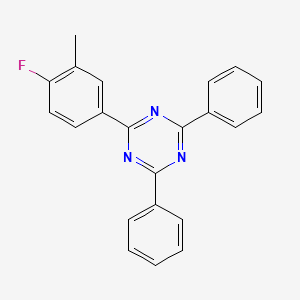
![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
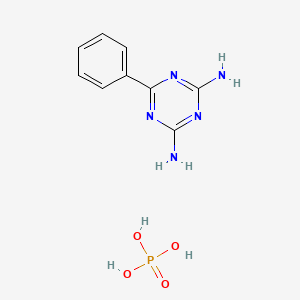

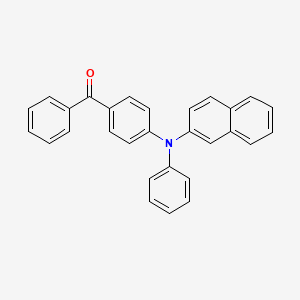
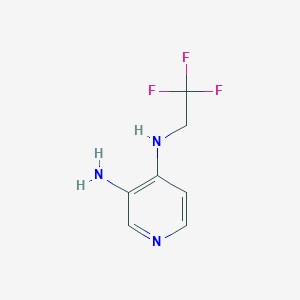
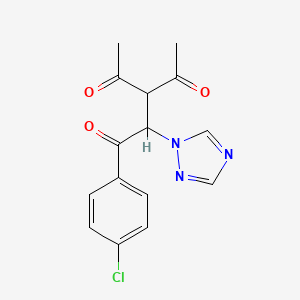
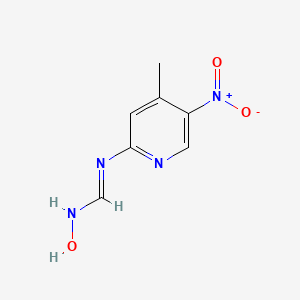
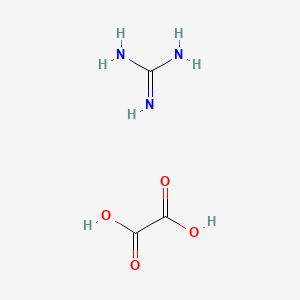
![3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14133409.png)
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)
